molecular formula C11H10O4 B1144210 2-Acetoxycinnamic acid CAS No. 16189-10-9

2-Acetoxycinnamic acid

Cat. No.: B1144210
CAS No.: 16189-10-9
M. Wt: 206.19
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Description

2-Acetoxycinnamic acid is an organic compound with the molecular formula C11H10O4. It is a derivative of cinnamic acid, characterized by the presence of an acetoxy group attached to the phenyl ring. This compound appears as white to light yellow crystals or crystalline powder and is known for its unique aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetoxycinnamic acid is typically synthesized through the esterification of cinnamic acid with acetic anhydride. The reaction involves heating cinnamic acid and acetic anhydride under acidic conditions, leading to the formation of this compound. The product is then purified through crystallization, filtration, and drying .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the esterification process described above is scalable and can be adapted for industrial applications. The use of acetic anhydride and cinnamic acid as starting materials makes this method efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxycinnamic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts or under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Acetoxycinnamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetoxycinnamic acid involves its interaction with specific molecular targets and pathways. For instance, cinnamic acid derivatives, including this compound, have been shown to exhibit antimicrobial and anticancer activities by interacting with cellular components such as enzymes and receptors . These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Cinnamic Acid: The parent compound of 2-acetoxycinnamic acid, known for its antimicrobial and antioxidant properties.

    Coumaric Acid: Another derivative of cinnamic acid, commonly found in plants and known for its antioxidant activity.

    Ferulic Acid: A cinnamic acid derivative with potent antioxidant and anti-inflammatory properties.

Uniqueness: this compound is unique due to the presence of the acetoxy group, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

(E)-3-(2-acetyloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-8(12)15-10-5-3-2-4-9(10)6-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOWQQCLBQBRMQ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70876299
Record name 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-, (E)-
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Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16189-10-9, 55620-18-3
Record name (2E)-3-[2-(Acetyloxy)phenyl]-2-propenoic acid
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Record name Cinnamic acid, 2-acetoxy-
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Record name 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-, (E)-
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Record name 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-, (2E)
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Record name 2-Acetoxycinnamic Acid
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